[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine
Description
[3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine: is a heterocyclic compound featuring an oxazole ring fused with an oxane ring
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
[3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C9H14N2O2/c10-6-8-5-9(11-13-8)7-1-3-12-4-2-7/h5,7H,1-4,6,10H2 |
InChI Key |
JHWUDPLIXQIKIW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NOC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes . The reaction conditions often include the use of ionic liquids to enhance yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Water radical cations can facilitate oxidation under ambient conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides and strong bases are often used in substitution reactions.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Saturated heterocycles.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, [3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine is studied for its potential as a bioactive molecule, interacting with various biological targets.
Medicine: The compound shows promise in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes and receptors .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which [3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the oxane ring provides additional steric and electronic effects that enhance binding affinity and specificity.
Comparison with Similar Compounds
Uniqueness: The unique combination of the oxazole and oxane rings in [3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine provides distinct structural and electronic properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine is a compound of growing interest in medicinal chemistry due to its unique structural features, which include an oxazole ring and an oxane moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 182.2 g/mol. The compound is characterized by:
| Property | Value |
|---|---|
| CAS No. | 1000896-48-9 |
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.2 g/mol |
| Purity | 95% |
| Origin of Product | United States |
The biological activity of this compound primarily arises from its ability to interact with various biological targets. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on proteins or nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxazole rings have been reported to possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Anticancer Activity
Research indicates that this compound may have potential anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values for these compounds often range from 200 to 300 µg/mL, indicating moderate efficacy in inhibiting cell growth .
Case Studies and Research Findings
- Antibacterial Studies : A study evaluated the antibacterial effects of various oxazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited MIC values as low as 62.5 µg/mL against E. coli and S. aureus, suggesting strong antibacterial potential .
- Anticancer Research : An investigation into the antiproliferative effects of oxazole derivatives revealed that some compounds significantly inhibited the growth of HeLa cells with IC50 values around 226 µg/mL. The study highlighted the importance of structural modifications in enhancing biological activity .
- Mechanistic Insights : Computational studies have provided insights into how this compound interacts with target proteins such as AgrA in Staphylococcus aureus, potentially disrupting quorum sensing and virulence factor production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
